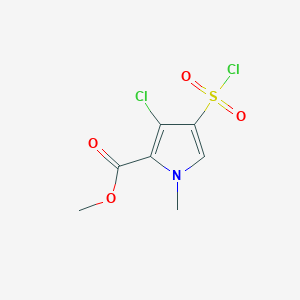
5-Chloro-4-fluoropicolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-fluoropicolinaldehyde is an organic compound that belongs to the class of picolinaldehydes. It is characterized by the presence of a chlorine atom at the 5th position and a fluorine atom at the 4th position on the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoropicolinaldehyde can be achieved through several methods. One common approach involves the halogen exchange reaction, where 5-chloro-4-fluoropyridine is subjected to formylation reactions to introduce the aldehyde group at the 2nd position . Another method involves the direct fluorination of 5-chloropicolinaldehyde using suitable fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogen exchange reactions followed by formylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-4-fluoropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 5-Chloro-4-fluoropicolinic acid.
Reduction: 5-Chloro-4-fluoropicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-4-fluoropicolinaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Chloro-4-fluoropicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-2-fluoropyridine
- 4-Chloro-3-fluorobenzaldehyde
- 5-Bromo-4-fluoropicolinaldehyde
Uniqueness
5-Chloro-4-fluoropicolinaldehyde is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
1239352-01-2 |
|---|---|
Molekularformel |
C6H3ClFNO |
Molekulargewicht |
159.54 g/mol |
IUPAC-Name |
5-chloro-4-fluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3ClFNO/c7-5-2-9-4(3-10)1-6(5)8/h1-3H |
InChI-Schlüssel |
GFJCHIVACQLLJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CC(=C1F)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2,5-Dioxopyrrolidin-1-yl) 8-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;hydrochloride](/img/structure/B14052023.png)


![(E)-N-(1-(((R)-1-Acryloylpyrrolidin-2-yl)methyl)-5-((((S)-3,3-dimethylbutan-2-yl)amino)methyl)-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(difluoromethyl)thiophene-2](/img/structure/B14052035.png)



![(2E,2'E)-1,1'-cyclohexylidenebis[3-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B14052056.png)

![2',6-Bis(hexyloxy)-5'-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14052066.png)
